
Aceponato de hidrocortisona
Descripción general
Descripción
La hidrocortisona aceponato es un corticosteroide sintético utilizado principalmente en medicina veterinaria. Es un éster de la hidrocortisona (cortisol) con ácido acético y ácido propiónico. Este compuesto es conocido por sus potentes propiedades antiinflamatorias e inmunosupresoras, lo que lo hace efectivo en el tratamiento de diversas dermatosis (afecciones cutáneas) en animales .
Aplicaciones Científicas De Investigación
Veterinary Applications
Hydrocortisone aceponate is predominantly used in veterinary practices for treating a range of dermatoses in dogs. Its applications include:
- Atopic Dermatitis : It is effective in managing symptoms associated with atopic dermatitis by reducing inflammation and pruritus (itchiness) in affected animals.
- Acute Otitis Externa : This condition, characterized by inflammation of the ear canal often due to infections, can be treated effectively with hydrocortisone aceponate to alleviate symptoms and promote healing.
- Allergic Reactions : The compound can be used to treat skin lesions resulting from allergic reactions, providing relief from discomfort and promoting recovery .
Efficacy and Safety Studies
Numerous studies have evaluated the efficacy and safety profile of hydrocortisone aceponate in various formulations. One significant study involved 415 patients with steroid-responsive dermatoses who applied a 0.127% lipophilic cream twice daily. The results demonstrated:
- Clearance Rates : 22.1% of patients achieved complete clearance of lesions, while 53.9% showed excellent improvement.
- Safety Profile : Adverse effects were minimal, with most being mild and not requiring discontinuation of treatment .
Case Studies
- Study on Canine Otitis Externa : A clinical trial assessed the application of hydrocortisone aceponate for treating dogs with ear infections. The study concluded that topical application was safe and effective, showing significant improvement in clinical signs associated with bacterial and fungal overgrowth .
- Long-term Tolerance Study : Another investigation focused on the long-term cutaneous tolerance of a 0.0584% hydrocortisone aceponate spray in dogs. Results indicated that repeated applications were well tolerated over extended periods without significant adverse reactions .
Comparison of Formulations
The following table summarizes different formulations of hydrocortisone aceponate used in veterinary medicine:
Formulation Type | Concentration | Application Frequency | Indications |
---|---|---|---|
Lipophilic Cream | 0.127% | Twice daily | Steroid-responsive dermatoses |
Spray | 0.0584% | Once daily | Atopic dermatitis, localized lesions |
Combination Products | Varies | As prescribed | Ear infections (with antibiotics) |
Adverse Effects
While hydrocortisone aceponate is generally well tolerated, some potential side effects include:
Mecanismo De Acción
La hidrocortisona aceponato ejerce sus efectos uniéndose al receptor de glucocorticoides citosólico. Después de la unión, el complejo receptor-ligando se transloca al núcleo celular, donde interactúa con los elementos de respuesta a los glucocorticoides (GRE) en la región promotora de los genes diana. Esta interacción conduce a la inhibición de los genes proinflamatorios y la promoción de los genes antiinflamatorios, lo que da como resultado una reducción de la inflamación y la respuesta inmunitaria .
Compuestos Similares:
Acetato de hidrocortisona: Otro éster de hidrocortisona, utilizado para propósitos antiinflamatorios similares.
Prednisolona: Un glucocorticoide sintético con propiedades antiinflamatorias similares.
Dexametasona: Un glucocorticoide más potente utilizado por sus efectos antiinflamatorios e inmunosupresores.
Singularidad: La hidrocortisona aceponato es única debido a su formación de diéster, lo que mejora su transmisión a través de la piel y prolonga su retención en el área afectada. Esto la hace efectiva a dosis más bajas en comparación con otros corticosteroides .
Análisis Bioquímico
Biochemical Properties
Hydrocortisone aceponate interacts with the cytosolic glucocorticoid receptor . Upon binding, the receptor-ligand complex translocates into the cell nucleus, where it binds to many glucocorticoid response elements (GRE) in the promoter region of target genes . This interaction influences the expression of genes that code for cytokines such as IL-1, IL-2, IL-3, IL-4, IL-5, IL-6, IL-8, and TNF-alpha .
Cellular Effects
Hydrocortisone aceponate has a significant impact on various types of cells and cellular processes. It suppresses cell-mediated immunity by reducing cytokine production, which in turn limits T cell proliferation . It also influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of hydrocortisone aceponate involves binding to the cytosolic glucocorticoid receptor . This binding forms a receptor-ligand complex that moves into the cell nucleus and binds to glucocorticoid response elements in the promoter region of target genes . This binding interaction leads to changes in gene expression, including the inhibition of genes coding for various cytokines .
Temporal Effects in Laboratory Settings
Hydrocortisone aceponate is a relatively stable substance, showing no significant sign of degradation after 12 months of storage under long-term and accelerated conditions . Modest instability was noted on exposure to light, suggesting that the substance should be stored protected from light .
Dosage Effects in Animal Models
The effects of hydrocortisone aceponate can vary with different dosages in animal models . The recommended dosage for dogs, for example, is 1.52 µg of hydrocortisone aceponate per cm² of affected skin per day . This dosage can be achieved with two pump spray activations over a surface equivalent to a square of 10 cm x 10 cm .
Metabolic Pathways
Hydrocortisone aceponate is primarily metabolized in the liver via the CYP3A4 enzyme . After metabolism, corticosteroids are excreted by the kidneys, and some of the topical corticosteroids and their metabolites are also excreted into the bile .
Transport and Distribution
It is known that after binding to the glucocorticoid receptor, the receptor-ligand complex translocates into the cell nucleus .
Subcellular Localization
The subcellular localization of hydrocortisone aceponate is primarily in the cytosol, where it binds to the glucocorticoid receptor . After this binding event, the receptor-ligand complex translocates into the cell nucleus , indicating that hydrocortisone aceponate can be found both in the cytosol and the nucleus of the cell.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La hidrocortisona aceponato se sintetiza mediante la esterificación de la hidrocortisona con ácido acético y ácido propiónico. La reacción normalmente implica el uso de un catalizador ácido para facilitar el proceso de esterificación. Las condiciones de reacción incluyen mantener una temperatura y pH controlados para asegurar la formación del éster deseado sin reacciones secundarias significativas .
Métodos de Producción Industrial: En entornos industriales, la hidrocortisona aceponato se produce utilizando un proceso de esterificación similar, pero a mayor escala. El proceso implica el uso de materiales de partida de alta pureza y estrictas medidas de control de calidad para asegurar la consistencia y la pureza del producto final. La producción industrial también incluye pasos para la purificación y estabilización del compuesto para mejorar su vida útil .
Análisis De Reacciones Químicas
Tipos de Reacciones: La hidrocortisona aceponato sufre diversas reacciones químicas, que incluyen:
Oxidación: Esta reacción puede conducir a la formación de cetonas y ácidos carboxílicos.
Reducción: Las reacciones de reducción pueden convertir las cetonas en alcoholes.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el trióxido de cromo.
Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de litio y aluminio.
Sustitución: A menudo se utilizan catalizadores ácidos o básicos para facilitar las reacciones de sustitución.
Principales Productos Formados:
Oxidación: Formación de cetonas y ácidos carboxílicos.
Reducción: Formación de alcoholes.
Sustitución: Formación de diferentes ésteres dependiendo del sustituyente utilizado.
Comparación Con Compuestos Similares
Hydrocortisone acetate: Another ester of hydrocortisone, used for similar anti-inflammatory purposes.
Prednisolone: A synthetic glucocorticoid with similar anti-inflammatory properties.
Dexamethasone: A more potent glucocorticoid used for its anti-inflammatory and immunosuppressive effects.
Uniqueness: Hydrocortisone aceponate is unique due to its diester formation, which enhances its transmission through the skin and prolongs its retention in the affected area. This makes it effective at lower doses compared to other corticosteroids .
Actividad Biológica
Hydrocortisone aceponate (HCA) is a topical corticosteroid widely used for its anti-inflammatory and immunosuppressive properties. It is particularly effective in treating corticosteroid-responsive dermatoses. This compound is a derivative of hydrocortisone, designed to enhance its efficacy while minimizing systemic absorption and side effects. The biological activity of hydrocortisone aceponate is primarily attributed to its interaction with glucocorticoid receptors, leading to a cascade of anti-inflammatory effects.
Hydrocortisone aceponate exerts its biological activity through the following mechanisms:
- Glucocorticoid Receptor Binding : HCA binds to cytosolic glucocorticoid receptors, forming a receptor-ligand complex that translocates into the nucleus. Here, it interacts with glucocorticoid response elements (GREs) in the promoter regions of target genes, modulating gene expression related to inflammation and immune response .
- Cytokine Inhibition : The compound inhibits the expression of pro-inflammatory cytokines such as IL-1, IL-2, IL-6, and TNF-alpha. This inhibition reduces T cell proliferation and limits both humoral and cell-mediated immunity .
- Lipocortin Induction : HCA induces lipocortin-1 (annexin-1), which inhibits phospholipase A2, leading to decreased production of arachidonic acid and subsequently reducing the synthesis of eicosanoids like prostaglandins and leukotrienes .
Absorption and Distribution
- Topical Absorption : HCA is absorbed through intact skin, with increased absorption observed in inflamed or diseased skin areas. This characteristic allows for localized treatment with minimal systemic exposure .
- Protein Binding : Approximately 95% of hydrocortisone aceponate binds to plasma proteins, which influences its distribution and elimination .
Metabolism and Elimination
- Metabolism : HCA undergoes hepatic metabolism primarily via the CYP3A4 enzyme pathway .
- Half-Life : The half-life of hydrocortisone aceponate ranges from 6 to 8 hours, allowing for twice-daily applications in clinical settings .
Study on Efficacy in Dermatoses
A significant study evaluated the efficacy and safety of hydrocortisone aceponate (0.127%) lipophilic cream in 415 patients with steroid-responsive dermatoses. The results were as follows:
Outcome | Number of Patients | Percentage |
---|---|---|
Clear | 82 | 22.10% |
Excellent Improvement | 200 | 53.91% |
Good Improvement | 72 | 19.41% |
Fair Response | 15 | 4.04% |
No Change | 2 | 0.54% |
The study concluded that hydrocortisone aceponate was effective with a favorable safety profile, as no exacerbations were reported during treatment .
Long-Term Tolerance Study
Another study assessed the long-term cutaneous tolerance of a hydrocortisone aceponate spray (0.0584%) in dogs with atopic dermatitis. Over a treatment period of eight weeks, no significant changes in skin histology or epidermal thickness were observed, indicating good tolerance and minimal adverse effects on skin integrity .
Adverse Effects
While hydrocortisone aceponate is generally well tolerated, some side effects have been reported:
- Local irritation (mild)
- Dry mouth
- Abdominal pain
- Sedation (rare)
These side effects were often linked to concomitant systemic therapies rather than the topical application itself .
Propiedades
IUPAC Name |
[(8S,9S,10R,11S,13S,14S,17R)-17-(2-acetyloxyacetyl)-11-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36O7/c1-5-22(31)33-26(21(30)14-32-15(2)27)11-9-19-18-7-6-16-12-17(28)8-10-24(16,3)23(18)20(29)13-25(19,26)4/h12,18-20,23,29H,5-11,13-14H2,1-4H3/t18-,19-,20-,23+,24-,25-,26-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFBMYAOAMQLLPK-FZNHGJLXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)C(=O)COC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)O[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)O)C)C(=O)COC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Hydrocortisone binds to the cytosolic glucocorticoid receptor. After binding the receptor the newly formed receptor-ligand complex translocates itself into the cell nucleus, where it binds to many glucocorticoid response elements (GRE) in the promoter region of the target genes. The DNA bound receptor then interacts with basic transcription factors, causing the increase in expression of specific target genes. The anti-inflammatory actions of corticosteroids are thought to involve lipocortins, phospholipase A2 inhibitory proteins which, through inhibition arachidonic acid, control the biosynthesis of prostaglandins and leukotrienes. Specifically glucocorticoids induce lipocortin-1 (annexin-1) synthesis, which then binds to cell membranes preventing the phospholipase A2 from coming into contact with its substrate arachidonic acid. This leads to diminished eicosanoid production. The cyclooxygenase (both COX-1 and COX-2) expression is also suppressed, potentiating the effect. In other words, the two main products in inflammation Prostaglandins and Leukotrienes are inhibited by the action of Glucocorticoids. Glucocorticoids also stimulate the lipocortin-1 escaping to the extracellular space, where it binds to the leukocyte membrane receptors and inhibits various inflammatory events: epithelial adhesion, emigration, chemotaxis, phagocytosis, respiratory burst and the release of various inflammatory mediators (lysosomal enzymes, cytokines, tissue plasminogen activator, chemokines etc.) from neutrophils, macrophages and mastocytes. Additionally the immune system is suppressed by corticosteroids due to a decrease in the function of the lymphatic system, a reduction in immunoglobulin and complement concentrations, the precipitation of lymphocytopenia, and interference with antigen-antibody binding. | |
Record name | Hydrocortisone aceponate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14538 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
74050-20-7 | |
Record name | Hydrocortisone aceponate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=74050-20-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hydrocortisone aceponate [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074050207 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hydrocortisone aceponate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14538 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Hydrocortisone 17-propionate 21-acetate, 11β, 17, 21-trihydroxypregna-4-ene-3, 20-dione 21-acetate 17-propionate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HYDROCORTISONE ACEPONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2340UP1L2G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Hydrocortisone aceponate (HCA) and how does it work?
A1: HCA is a non-halogenated, double-esterified topical glucocorticoid. Like other glucocorticoids, it works by binding to glucocorticoid receptors in the skin. This binding leads to a cascade of downstream effects, including the inhibition of inflammatory mediators like prostaglandins and leukotrienes. [, , , ]
Q2: What makes HCA different from other topical glucocorticoids?
A2: HCA is a double ester, which means it has been modified to enhance its penetration into the skin while minimizing systemic absorption. This characteristic contributes to its favorable safety profile. [, , , ]
Q3: What is the molecular formula and weight of HCA?
A3: Unfortunately, the provided research articles do not explicitly mention the molecular formula or weight of HCA.
Q4: What skin conditions is HCA used to treat?
A4: HCA has been shown to be effective in treating various steroid-responsive dermatoses in humans and animals. These include atopic dermatitis, erythemato-ceruminous otitis externa, and flea allergy dermatitis. [, , , , , , , , , , ]
Q5: What is the evidence for HCA’s efficacy in treating canine atopic dermatitis?
A6: Several studies have investigated HCA for canine atopic dermatitis. A randomized controlled trial found HCA spray significantly reduced clinical signs compared to placebo over 28 days. Another study demonstrated comparable efficacy to oral ciclosporin over 84 days. [, ]
Q6: Can HCA be used in cats?
A7: While not licensed for use in cats, an open-label pilot study suggested HCA spray might be effective and safe in managing presumed feline allergic dermatitis. Further research is needed to confirm these findings. []
Q7: Does HCA cause skin atrophy?
A9: HCA exhibits a lower tendency to cause skin atrophy compared to some other potent topical glucocorticoids. Studies using high-frequency ultrasound have shown that HCA did not induce significant skin thinning, unlike betamethasone-17-valerate. []
Q8: How is HCA absorbed and metabolized?
A11: HCA, being a double ester, undergoes hydrolysis in the skin, converting it to its active form, hydrocortisone. This process allows for a controlled release and reduces the risk of systemic side effects associated with direct glucocorticoid application. [, ]
Q9: What are the advantages of HCA being formulated as a spray?
A12: The spray formulation allows for convenient and even application, particularly in hairy areas. It also enhances drug delivery by increasing the surface area of contact with the skin. [, , , , ]
Q10: Are there any other novel drug delivery systems being explored for HCA?
A13: While the provided research mainly focuses on topical application via creams and sprays, transdermal sprays have been researched for other hormone deliveries, potentially opening avenues for HCA delivery as well. []
Q11: What are the future research directions for HCA?
A14: Further research could explore alternative delivery systems for HCA to improve efficacy and patient compliance. Additionally, investigating its use in other inflammatory skin conditions and expanding its application in veterinary medicine could be beneficial. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.